molecular formula C9H7NOS B13658977 1-(Benzo[d]isothiazol-6-yl)ethanone

1-(Benzo[d]isothiazol-6-yl)ethanone

Cat. No.: B13658977
M. Wt: 177.22 g/mol
InChI Key: JIUXCJAURONUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d]isothiazol-6-yl)ethanone (CAS 1503949-10-7) is a high-purity organic compound with a molecular formula of C 9 H 7 NOS and a molecular weight of 177.22 g/mol [ 1 ]. This benzoisothiazole derivative is supplied as a solid and requires storage at cold-chain temperatures of 2-8°C to maintain stability [ 1 ]. As a key chemical building block, this compound serves as a versatile precursor in medicinal chemistry and drug discovery research. It is particularly valuable for the synthesis of more complex molecules due to the reactivity of its ketone group and the presence of the benzoisothiazole heterocycle, a structure found in compounds with diverse biological activities. Researchers utilize this chemical in exploratory studies to develop novel substances for pharmaceutical and biological screening. Safety Information: This compound is classified with the signal word "Warning" under the Globally Harmonized System (GHS). It may pose health hazards, including toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [ 1 ]. Researchers should handle it with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed handling procedures. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-(1,2-benzothiazol-6-yl)ethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-5-10-12-9(8)4-7/h2-5H,1H3

InChI Key

JIUXCJAURONUTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NS2

Origin of Product

United States

Synthetic Methodologies for 1 Benzo D Isothiazol 6 Yl Ethanone and Its Analogues

Strategies for Precursor Synthesis and Starting Material Derivatization

The synthesis of 1-(benzo[d]isothiazol-6-yl)ethanone and its analogs commences with the strategic selection and preparation of appropriate precursors. These starting materials are typically substituted phenyl compounds that are derivatized to introduce the necessary nitrogen and sulfur functionalities, or groups that can be converted into them, to facilitate the subsequent construction of the benzo[d]isothiazole ring.

A common approach involves the use of pre-functionalized phenyl rings containing both nitrogen and sulfur atoms. arkat-usa.org For instance, 2-mercaptobenzamides are frequently employed as starting materials for the synthesis of benzo[d]isothiazol-3(2H)-ones, which can be further modified. nih.gov These precursors can be synthesized through various standard organic reactions.

Another strategy utilizes nitrogen-preloaded substrates, such as benzamides, which can then undergo reactions to introduce the sulfur atom and form the heterocyclic ring. arkat-usa.orgnih.gov For example, (pyridin-2-yl)isopropylamine (PIP-amine) directed copper-mediated C-H functionalization allows various benzamides to react with elemental sulfur to form benzo[d]isothiazol-3(2H)-ones. nih.gov

Conversely, sulfur-preloaded phenyl substrates can also serve as precursors. arkat-usa.org An example includes the use of aryl tert-butyl sulfoxides, which can be activated and cyclized to form benzo[d]isothiazole derivatives. arkat-usa.org In some cases, syntheses can even proceed from starting materials that initially contain neither nitrogen nor sulfur, with these elements being introduced during the reaction sequence. arkat-usa.org

Derivatization of these precursors is key to introducing the desired substituents on the final molecule. For instance, to obtain the 6-ethanone derivative, a starting material like 4-aminoacetophenone can be utilized. A one-pot reaction involving thiocyanation with potassium thiocyanate (B1210189) and bromine, followed by intramolecular cyclization and oxidation, can yield 1-(2-aminobenzo[d]thiazol-6-yl)ethanone.

Core Benzo[d]isothiazole Ring Construction

The construction of the central benzo[d]isothiazole ring is the cornerstone of the synthesis. Various strategies have been developed to form the crucial N-S and C-S bonds, including intramolecular cyclization, intermolecular reactions, and the use of metal catalysts or electrochemical methods.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a widely used and efficient method for constructing the benzo[d]isothiazole ring system. This approach typically involves a precursor molecule that already contains both the nitrogen and sulfur atoms, or their progenitors, in the correct positions for ring closure.

A prominent example is the oxidative N-S bond formation starting from 2-mercaptobenzamides. arkat-usa.orgnih.gov This reaction can be promoted by various catalysts and oxidizing agents. For instance, copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere provides excellent yields of benzo[d]isothiazol-3(2H)-ones. nih.gov Similarly, 2-(methylsulfinyl)benzamides can undergo cyclization using thionyl chloride to form benzo[d]isothiazolones. arkat-usa.org

Another intramolecular approach involves the cyclization of 2-acylphenylhypochlorothioite upon reaction with ammonia (B1221849). chemicalbook.com Furthermore, the ring closure of benzylthio derivatives bearing a carbonyl functionality can be achieved using sulfuryl chloride as an oxidant and ammonia as the nitrogen source. arkat-usa.org

Intermolecular Approaches to N-S and C-S Bond Formation

Intermolecular reactions offer an alternative pathway to the benzo[d]isothiazole core, where the nitrogen and sulfur atoms, and parts of the benzene (B151609) ring, are brought together from separate molecules.

One such strategy involves the reaction of 2-halobenzamides with a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (KSCN). nih.gov For example, a copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur leads to the formation of benzo[d]isothiazol-3(2H)-ones through sequential C-S bond formation and N-S bond cyclization. nih.gov

Another intermolecular approach is the reaction of ortho-haloarylamidines with elemental sulfur, which proceeds through an oxidative N-S/C-S bond formation to yield benzo[d]isothiazoles. arkat-usa.org Additionally, a cycloaddition reaction between a benzyne (B1209423), generated in situ, and an intermediate formed from a 1,2,5-thiadiazole (B1195012) can produce a diverse range of benzo[d]isothiazoles. arkat-usa.org

Metal-Catalyzed and Transition-Metal-Free Synthesis

Both metal-catalyzed and transition-metal-free methods have been successfully employed in the synthesis of benzo[d]isothiazoles, offering a range of options depending on the desired reaction conditions and substrate tolerance.

Metal-Catalyzed Synthesis: Transition metals, particularly copper and palladium, play a significant role in facilitating the formation of the benzo[d]isothiazole ring. Copper salts are widely used to catalyze both intramolecular N-S bond formation in 2-mercaptobenzamides and intermolecular reactions of 2-halobenzamides with sulfur sources. arkat-usa.orgnih.gov Nickel-catalyzed C-H activation has also been reported for the synthesis of benzo[d]isothiazolones. arkat-usa.org Furthermore, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides another route to benzo[d]isothiazoles. arkat-usa.org

Transition-Metal-Free Synthesis: In an effort to develop more sustainable and cost-effective methods, several transition-metal-free approaches have been established. An example is the KBr-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere. nih.gov Another metal-free method involves the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide, followed by reaction with ammonia and sodium hypochlorite (B82951) to form benzo[d]isothiazol-3-amines. arkat-usa.org A one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur has also been achieved without a metal catalyst, albeit at high temperatures. arkat-usa.org

Electrochemical Synthesis Pathways for Benzo[d]isothiazoles

Electrochemical methods have emerged as a green and efficient alternative for the synthesis of benzo[d]isothiazoles, often avoiding the need for chemical oxidants.

An electrochemical dehydrogenative cyclization protocol has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. nih.gov This method utilizes constant-current electrolysis in an undivided cell, generating hydrogen gas as the only byproduct. nih.gov The reaction proceeds via an intramolecular N-H/S-H coupling. arkat-usa.org Electrochemical methods have also been applied to the synthesis of 2-aminobenzothiazoles from anilines and ammonium (B1175870) thiocyanate, offering a bromine-free and mild reaction pathway. researchgate.net

Introduction and Functionalization of the Ethanone (B97240) Moiety at C-6 Position

The introduction of an ethanone (acetyl) group at the C-6 position of the benzo[d]isothiazole ring is a crucial step in the synthesis of the target compound, this compound. This can be achieved either by starting with a precursor that already contains the acetyl group or by functionalizing the pre-formed benzo[d]isothiazole ring.

One direct approach is to use a starting material that already possesses the acetyl group at the desired position. For instance, as mentioned earlier, 4-aminoacetophenone can be a precursor for the synthesis of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone.

Alternatively, a Friedel-Crafts acylation reaction can be performed on a pre-existing benzo[d]isothiazole ring. This classic electrophilic aromatic substitution reaction introduces the acetyl group onto the benzene ring portion of the molecule. The regioselectivity of this reaction would be directed by the existing substituents on the benzo[d]isothiazole core.

Further functionalization of the ethanone moiety itself is also possible. For example, the carbonyl group can undergo reduction to an alcohol or be converted to other functional groups through various standard organic transformations, allowing for the synthesis of a wider range of analogues.

Below is a table summarizing some of the key synthetic strategies discussed:

Section Methodology Starting Materials Key Reagents/Catalysts Product Type Reference(s)
2.2.1 Intramolecular Oxidative Cyclization2-MercaptobenzamidesCu(I), O₂Benzo[d]isothiazol-3(2H)-ones nih.gov
2.2.2 Intermolecular Cascade Reaction2-Halobenzamides, S₈CuClBenzo[d]isothiazol-3(2H)-ones nih.gov
2.2.3 Transition-Metal-Free Cyclization2-MercaptobenzamidesKBr, O₂Benzo[d]isothiazol-3(2H)-ones nih.gov
2.2.3 Metal-Free Nucleophilic Aromatic Substitution3-Substituted-2-fluorobenzonitrilesNa₂S, NH₃, NaOClBenzo[d]isothiazol-3-amines arkat-usa.org
2.2.4 Electrochemical Dehydrogenative Cyclization2-Mercaptobenzamides(n-Bu)₄NBrBenzo[d]isothiazol-3(2H)-ones nih.gov
2.3 Friedel-Crafts AcylationBenzo[d]isothiazoleAcetyl chloride, AlCl₃C-6 Acylated Benzo[d]isothiazole

Stereoselective Synthesis of Chiral Benzo[d]isothiazole Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of drug discovery where the chirality of a molecule can profoundly influence its pharmacological activity. While specific methods for the stereoselective synthesis of this compound are not extensively documented, the principles of asymmetric synthesis can be applied to its chiral analogues.

One notable approach involves the asymmetric Mannich/cyclization reaction to construct chiral spirocyclic compounds containing a benzothiazolimine scaffold. In a study, (E)-N-(benzo[d]thiazol-2-yl)-1-phenylimine and 2-isothiocyano-1-indanones were reacted in the presence of a cinchonidine-derived squaramide catalyst. mdpi.com This reaction afforded chiral spiro heterocycles with two new stereocenters in high yields (up to 90%) and excellent stereoselectivities (up to >20:1 diastereomeric ratio and 98% enantiomeric excess). mdpi.com A plausible mechanism suggests that the chiral catalyst activates both the benzothiazolimine and the isothiocyanato-indanone through hydrogen bonding, facilitating a stereocontrolled Mannich reaction followed by an intramolecular cyclization. mdpi.com

Another strategy for achieving stereoselectivity is through the use of chiral auxiliaries. For instance, two stereoselective routes were developed to synthesize optically pure analogues of IBR2, a molecule with a different heterocyclic core but demonstrating a relevant synthetic principle. The first route involved the addition of N-Boc-3-bromoindole to a sulfinamide, yielding a separable mixture of diastereomers which were then converted to the desired chiral amines. nih.gov The second, more direct route, utilized a highly enantioselective addition of indole (B1671886) to a sulfonyl amide catalyzed by bifunctional aminothioureas, achieving up to 99% enantiomeric excess. nih.gov These approaches highlight the potential for using chiral catalysts and auxiliaries to control the stereochemical outcome in the synthesis of complex heterocyclic systems analogous to chiral benzo[d]isothiazole derivatives.

The following table summarizes a stereoselective synthesis of chiral spirocyclic benzothiazolimine derivatives, illustrating the potential for creating chiral analogues.

EntryCatalystSolventTime (h)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Cinchonidine-derived squaramide C1Dichloromethane1875>20:183
Data sourced from a study on the asymmetric synthesis of spirocyclic benzothiazolimine derivatives. mdpi.com

Green Chemistry Principles in Benzo[d]isothiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com The synthesis of benzo[d]isothiazoles and their analogues has increasingly benefited from the application of these principles, leading to more sustainable and environmentally benign methodologies. bohrium.commdpi.com

A significant focus has been on the development of cleaner reaction conditions and the use of recyclable catalysts. For instance, a one-pot, catalyst-free synthesis of 2-arylbenzothiazoles has been reported using glycerol (B35011) as a green solvent. This method involves the reaction of 2-aminothiophenols with aromatic aldehydes at ambient temperature, offering high yields and avoiding the use of toxic catalysts and solvents. nih.gov Glycerol is non-toxic, biodegradable, and can be recycled, making it an excellent alternative to conventional volatile organic solvents. nih.gov

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of benzothiazole (B30560) derivatives. This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. airo.co.in For example, the microwave-assisted reaction of o-aminothiophenol and an aldehyde in ethanol (B145695) can produce benzothiazole derivatives in as little as 10 minutes. airo.co.in

The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. A study reported the use of SnP2O7 as a new heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes, achieving high yields (87–95%) in very short reaction times (8–35 minutes). mdpi.com Importantly, the catalyst could be reused at least five times without a significant loss of activity. mdpi.com Similarly, the use of water as a solvent in the synthesis of benzo[d]isothiazol-3(2H)-ones catalyzed by tetra-substituted sulfonated cobalt phthalocyanine (B1677752) under an oxygen atmosphere represents a significant green advancement. This method not only provides good to excellent yields but also facilitates product purification and allows for the recycling of the aqueous mother liquor. nih.gov

Solvent-free synthesis is another effective green approach. By mixing reactants directly and heating them, often with a catalyst like p-toluenesulfonic acid (PTSA), the need for solvents is eliminated, which in turn reduces waste and avoids the hazards associated with solvent disposal. airo.co.in

The following table provides examples of green synthetic methods for benzothiazole derivatives, highlighting the move towards more sustainable chemical practices.

MethodReactantsCatalyst/SolventConditionsKey Green Advantage
Glycerol-mediated synthesis2-Aminothiophenols, Aromatic aldehydesGlycerolAmbient temperatureUse of a biodegradable, recyclable solvent; catalyst-free. nih.gov
Microwave-assisted synthesiso-Aminothiophenol, AldehydeEthanol80°C, 10 minReduced reaction time and energy consumption. airo.co.in
Heterogeneous catalysis2-Aminothiophenol, Aromatic aldehydesSnP2O7-High yields, short reaction times, recyclable catalyst. mdpi.com
Aqueous synthesis2-MercaptobenzamidesCoPcS/WaterO2 atmosphereUse of water as a green solvent, catalyst recyclability. nih.gov
Solvent-free synthesiso-Aminothiophenol, Ketonep-Toluene sulfonic acid (PTSA)100°C, 1 hElimination of solvent waste. airo.co.in

Derivatization Strategies and Analog Design

Chemical Transformations of the Benzo[d]isothiazole Nucleus

The benzo[d]isothiazole core is a stable heterocyclic system, yet it is amenable to a variety of chemical transformations that can alter its fundamental properties. These reactions primarily involve electrophilic and nucleophilic substitutions on the benzene (B151609) portion of the nucleus. The positions for substitution are directed by the combined electronic effects of the fused isothiazole (B42339) ring and the acetyl group.

Furthermore, the isothiazole ring itself can undergo specific reactions. Oxidation of the sulfur atom can lead to the corresponding benzo[d]isothiazole 1,1-dioxide derivatives. nih.gov These sulfones often exhibit different chemical and physical properties compared to the parent compound. For instance, a series of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogs were synthesized to explore their inhibitory activities against certain enzymes. nih.gov

Ring-opening reactions of the isothiazole moiety can also be achieved under specific conditions, typically involving reductive or strong basic environments, which cleaves the N-S bond and provides access to substituted 2-aminothiophenol (B119425) derivatives. These intermediates can then be used to construct entirely new heterocyclic systems.

Modifications and Diversification at the Ethanone (B97240) Substituent

The ethanone group at the 6-position of the benzo[d]isothiazole nucleus is a key site for chemical diversification. The methyl group of the acetyl moiety is sufficiently acidic to participate in a range of condensation reactions. For example, it can react with various aromatic and heteroaromatic aldehydes in the presence of a base to form the corresponding α,β-unsaturated ketones, commonly known as chalcones. One study describes the synthesis of a series of chalcones which were then further reacted to generate chalcone (B49325) sulphonyl chlorides. herts.ac.uk

The carbonyl group itself is a versatile functional handle. It can be reduced to the corresponding alcohol, which can be further functionalized, or it can be converted into an oxime. This oxime can then serve as a precursor for the Beckmann rearrangement or for the synthesis of other nitrogen-containing heterocycles. Additionally, the acetyl group can be a substrate for α-halogenation reactions, introducing a reactive site for subsequent nucleophilic substitutions. A one-pot strategy has been developed for the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions, showcasing the reactivity of the acetyl group. mdpi.com

Heterocyclic Ring Fusions and Incorporations with Benzo[d]isothiazole

Building upon the benzo[d]isothiazole scaffold by fusing additional heterocyclic rings is a powerful strategy for creating complex, polycyclic molecules with novel three-dimensional shapes. nih.gov This approach often involves designing precursors that contain reactive functional groups on both the benzo[d]isothiazole nucleus and a separate reactant, which can then undergo intramolecular or intermolecular cyclization reactions to form the new fused ring.

For example, a benzo[d]isothiazole derivative bearing an amino group can be reacted with a dicarbonyl compound to construct a fused pyrazine (B50134) ring. A simple and efficient method has been developed for the synthesis of the novel benzo nih.govorganic-chemistry.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide ring system. herts.ac.uk This reaction is believed to proceed via a domino effect where a sulphonamide group first forms the isothiazole ring, followed by the reaction of an amino group to form the pyrazine ring. herts.ac.uk

Another approach involves the use of arynes. A transition-metal-free synthesis of benzo[d]isothiazoles has been reported involving a cycloaddition reaction between a benzyne (B1209423) and an intermediate formed from a 1,2,5-thiadiazole (B1195012). arkat-usa.org This method allows for the creation of a diverse range of substituted benzo[d]isothiazoles. arkat-usa.org

Fused System Synthetic Precursors Reaction Type Reference
Benzo nih.govorganic-chemistry.orgisothiazolo[2,3-a]pyrazine-6,6-dioxideChalcone sulphonyl chlorides and diaminesDomino reaction herts.ac.uk
Substituted Benzo[d]isothiazoles2-(trimethylsilyl)aryl triflates and 1,2,5-thiadiazolesCycloaddition with in situ generated benzyne arkat-usa.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of related compounds, which is invaluable for screening and lead identification in research. The benzo[d]isothiazole scaffold is well-suited for such approaches due to the multiple points of diversification it offers.

Solid-phase synthesis is a common technique in combinatorial chemistry. A benzo[d]isothiazole core molecule can be attached to a solid support, and then various building blocks can be sequentially added to modify different positions of the scaffold. For example, a library of N-substituted-2-aminobenzo[d]thiazole derivatives was generated via cyclization reactions of a 2-iodophenyl thiourea (B124793) intermediate resin. acs.org Although this example is for a benzothiazole (B30560), similar principles can be applied to benzo[d]isothiazole systems.

Solution-phase parallel synthesis is another effective method. In this approach, reactions are carried out in arrays of separate reaction vessels, allowing for the simultaneous synthesis of many individual compounds. This was used to create a library of fXa inhibitors based on a substituted benzenesulfonyl group. nih.gov

These combinatorial approaches enable the systematic exploration of structure-activity relationships by generating a diverse set of analogs from a common benzo[d]isothiazole core.

Bioconjugation and Prodrug Design Considerations (for research purposes)

For research applications that involve studying the interaction of benzo[d]isothiazole derivatives with biological systems, bioconjugation and prodrug strategies can be employed. exlibrisgroup.comnih.gov

Bioconjugation involves linking the benzo[d]isothiazole molecule to a biomolecule, such as a peptide, protein, or oligonucleotide. This is typically achieved by introducing a reactive handle or a linker onto the benzo[d]isothiazole scaffold that can form a covalent bond with the biomolecule. For example, a carboxylic acid or an amino group could be introduced onto the benzo[d]isothiazole structure, which can then be coupled to a corresponding functional group on the biomolecule using standard coupling chemistries. The introduction of a long alkyl chain into a benzothiazole scaffold, connected by a linker, has been explored to facilitate the development of dual potentiators. nih.gov

Prodrug design aims to create a bioreversible derivative of the parent compound. nih.gov This involves masking a key functional group on the 1-(benzo[d]isothiazol-6-yl)ethanone molecule with a promoiety. This promoiety is designed to be cleaved in a biological environment, releasing the active parent drug. exlibrisgroup.com For instance, the ethanone carbonyl group could be converted into a ketal or an acetal, which might be designed to be hydrolyzed under specific pH conditions. Similarly, if other functional groups are present on the molecule, they can be esterified or converted into amides to create prodrugs. mdpi.com The development of antitumor benzothiazole amino acid prodrugs highlights this strategy. mdpi.com

These strategies are valuable research tools for modulating the properties of this compound and its analogs to facilitate their use in chemical biology and medicinal chemistry research.

Structure Activity Relationship Sar Studies of Benzo D Isothiazole Derivatives

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

The biological activity of benzo[d]isothiazole derivatives is intrinsically linked to their core molecular structure and the spatial arrangement of key functional groups. The benzo[d]isothiazole nucleus itself is a critical pharmacophore, serving as a scaffold for various substitutions that modulate its therapeutic effects. nih.gov

Several studies have highlighted the importance of specific pharmacophoric elements. For instance, in a series of benzo[d]isothiazole derivatives developed as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, the benzo[d]isothiazole core was identified as a crucial element for activity. nih.gov The "ring fusion" strategy, starting from a known inhibitor, led to the discovery of potent benzo[d]isothiazole derivatives, indicating that this scaffold is a key component for binding to the target protein. nih.gov

Furthermore, in the context of antipsychotic agents, derivatives of (1,2-benzisothiazol-3-yl)piperazine have shown that the benzisothiazole moiety is a key structural feature for their activity at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The combination of the benzo[d]isothiazole ring with a piperazine (B1678402) moiety constitutes a significant pharmacophore for this class of compounds.

Impact of Substituent Effects and Electronic Properties on Biological Efficacy

The biological efficacy of benzo[d]isothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole (B30560) ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the pharmacological activity. researchgate.net

For example, the introduction of a fluorine atom, a strong electron-withdrawing group, into the benzothiazole structure can enhance desirable pharmacological properties such as increased biological half-life, improved binding affinity to target receptors, and enhanced lipophilicity. researchgate.net This is exemplified in various studies where fluorinated benzothiazole derivatives have shown potent biological activities. hzdr.de

Conversely, the presence of electron-donating groups can also impact activity. A study on benzothiazole derivatives investigated the effects of both electron-donating (-CH3) and electron-withdrawing (-NO2) groups on their optoelectronic and charge transport properties, which are often related to their biological function. researchgate.net The study revealed that these substituents alter the electronic absorption spectra, indicating a change in the electronic distribution within the molecule, which can in turn affect interactions with biological targets. researchgate.net

In the context of anticancer and anti-inflammatory agents, a study on novel benzothiazole derivatives found that the presence of a chloro group at the 6-position and a nitrobenzyl group at the 2-amino position resulted in a compound with significant inhibitory activity against cancer cell proliferation and inflammatory markers. nih.gov This highlights the importance of specific substitution patterns in achieving desired biological effects.

The following table summarizes the impact of various substituents on the biological activity of benzo[d]isothiazole derivatives based on findings from multiple studies.

SubstituentPositionElectronic PropertyImpact on Biological ActivityReference
FluorineVariousElectron-withdrawingEnhanced biological half-life and receptor binding researchgate.net
4-FluorobutylN3Electron-withdrawingHigher CB2 binding affinity and selectivity hzdr.de
2-MethoxyethylN3Electron-donatingLower CB2 binding affinity compared to 4-fluorobutyl hzdr.de
Chloro6Electron-withdrawingSignificant anticancer and anti-inflammatory activity nih.gov
Nitrobenzyl2-aminoElectron-withdrawingSignificant anticancer and anti-inflammatory activity nih.gov
MethylVariousElectron-donatingModulates electronic properties researchgate.net
NitroVariousElectron-withdrawingModulates electronic properties researchgate.net

Positional Isomerism and Activity Modulation within the Benzo[d]isothiazole Scaffold

Positional isomerism, the differential placement of substituents on the benzo[d]isothiazole ring system, is a critical determinant of biological activity. Even subtle changes in the position of a functional group can lead to significant variations in efficacy and selectivity.

A study on N-(Benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers demonstrated that the relative positioning of the nitro group (ortho, meta, or para) on the benzoyl fragment significantly influences the compound's photophysical and structural properties. mdpi.com The para-substituted isomer exhibited the most red-shifted absorption band, suggesting a more extended electron delocalization compared to the ortho and meta isomers. mdpi.com This difference in electronic properties can translate to varied biological activities.

In the context of antimicrobial thiazole (B1198619) derivatives, SAR studies have shown that para-substitution on an aryl ring attached to the thiazole is generally more favorable for activity compared to meta-substitution. nih.gov This preference for a specific substitution pattern underscores the importance of the spatial relationship between different parts of the molecule for optimal interaction with the biological target.

The table below illustrates how positional isomerism can affect the properties and activities of benzo[d]isothiazole and related thiazole derivatives.

Isomer TypeCompound SeriesObservationImplication for ActivityReference
Ortho vs. Meta vs. ParaN-(Benzo[d]thiazol-2-yl)-nitrobenzamidePara-isomer shows the largest red-shift in UV/Vis absorption.Different electronic properties suggest potential for varied biological activities. mdpi.com
Para vs. MetaAryl-substituted thiazolesPara-substitution leads to better overall antimicrobial activity.The position of the substituent is more critical than its electronic nature for this series. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For benzo[d]isothiazole derivatives, QSAR studies have provided valuable insights into the structural requirements for their biological effects. chula.ac.th

A Group-based QSAR (GQSAR) analysis was performed on a series of 41 benzothiazole derivatives to develop potent anticancer compounds. chula.ac.th The models generated revealed that the presence of hydrophobic groups on one fragment of the molecule (R1) would potentiate anticancer activity. chula.ac.th One of the successful models showed a good correlation coefficient (r² = 0.81) and predictive ability (q² = 0.75). chula.ac.th

Another 3D-QSAR study on (benzothiazole-2-yl) acetonitrile (B52724) derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors also yielded predictive models. nih.gov The molecular field analysis (MFA) and receptor surface analysis (RSA) models had conventional r² values of 0.849 and 0.766, respectively. nih.gov These models, validated by docking studies, provide a powerful tool for designing novel and selective JNK3 inhibitors. nih.gov

The following table presents key data from QSAR studies on benzothiazole derivatives.

QSAR Model TypeCompound SeriesKey FindingsStatistical SignificanceReference
Group-based QSAR (GQSAR)Anticancer benzothiazole derivativesHydrophobic groups at R1 enhance activity.r² = 0.81, q² = 0.75 chula.ac.th
3D-QSAR (MFA)(Benzothiazole-2-yl) acetonitrile JNK3 inhibitorsIdentified key steric and electronic features for activity.r² = 0.849, r(cv)² = 0.616 nih.gov
3D-QSAR (RSA)(Benzothiazole-2-yl) acetonitrile JNK3 inhibitorsCorrelated receptor surface properties with activity.r² = 0.766, r(cv)² = 0.605 nih.gov

Bioisosteric Replacements and Their Effects on Activity and Selectivity

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.gov This approach has been applied to benzo[d]isothiazole and related heterocyclic systems.

In the development of novel vaccine adjuvants, SAR studies on benzothiadiazoles indicated that replacing the sulfur atom of the benzothiadiazole ring with a selenium atom or a bioisosteric ethenyl group retained the compound's potency. nih.gov This demonstrates that the core scaffold can be modified through bioisosteric replacement without losing biological activity.

The concept of bioisosterism is also evident in the development of inhibitors of the PD-1/PD-L1 interaction, where a "ring fusion" strategy was employed. nih.gov Starting from a known inhibitor, a new series of benzo[d]isothiazole derivatives was created, effectively acting as a bioisosteric replacement for the original scaffold, leading to a compound with a high inhibitory activity of 5.7 nM. nih.gov

The table below provides examples of bioisosteric replacements in benzo[d]isothiazole-related structures.

Original Group/AtomBioisosteric ReplacementCompound SeriesEffect on Activity/SelectivityReference
Sulfur atomSelenium atomVaccine adjuvant benzothiadiazolesRetained potency nih.gov
Sulfur atomEthenyl groupVaccine adjuvant benzothiadiazolesRetained potency nih.gov
Original ScaffoldBenzo[d]isothiazole ringPD-1/PD-L1 inhibitorsResulted in high inhibitory activity (IC50 = 5.7 nM) nih.gov

Investigational Biological Activities and Pharmacological Profiles in Preclinical Models

Anti-Infective Potentials

Antifungal Activity: Studies on Fungal Growth Inhibition and Related Mechanisms

There is no available data from studies investigating the antifungal activity or mechanisms of fungal growth inhibition for 1-(Benzo[d]isothiazol-6-yl)ethanone. General studies on 1,2-benzisothiazole (B1215175) derivatives indicate that some possess activity against yeasts and dermatophytes, but data for the specific subject compound is absent. nih.gov

Antiviral Activity (e.g., Antiretroviral, Anti-HIV)

No published research was found that evaluates the antiviral potential of this compound, including any antiretroviral or anti-HIV activity.

Anti-Inflammatory and Immunomodulatory Activities

Specific information regarding the anti-inflammatory or immunomodulatory activities of this compound in preclinical models is not present in the available literature.

Anticancer and Antiproliferative Activities

Cytotoxicity Studies in Human Cancer Cell Lines (e.g., Leukemia, Solid Tumors, Breast Adenocarcinoma)

There are no specific cytotoxicity studies for this compound against human cancer cell lines, such as those for leukemia, solid tumors, or breast adenocarcinoma, available in the reviewed scientific literature.

Preclinical Efficacy in In Vitro Tumor Models

Currently, there is no publicly available scientific literature detailing the preclinical efficacy of this compound in in vitro tumor models. However, related heterocyclic structures have shown some promise. For instance, compounds featuring a 2-(benzo[d]thiazol-2-yl)acetonitrile scaffold have been reported to possess antitumor properties. nih.gov

Enzyme Inhibition Profiles

The benzo[d]isothiazole scaffold is a key feature in several classes of potent and selective enzyme inhibitors.

Inhibition of Kinases (e.g., MEK-1)

There is no specific data available from the reviewed sources regarding the inhibition of kinases, such as MEK-1, by this compound. The development of MEK inhibitors has primarily focused on other chemical scaffolds, such as the benzimidazole (B57391) core of AZD6244. nih.gov

Inhibition of Proteases (e.g., Human Leukocyte Elastase, Matrix Metalloproteinases)

Human Leukocyte Elastase (HLE):

The benzoisothiazolone class of compounds has been identified as potent, mechanism-based inhibitors of human leukocyte elastase (HLE). nih.govresearchgate.net HLE is a serine protease implicated in inflammatory diseases, most notably pulmonary emphysema, through the degradation of connective tissue components like elastin. nih.gov

Research has led to the development of several potent benzoisothiazolone-based HLE inhibitors. These compounds are designed to act via a suicide inhibition route, forming a covalent complex with the enzyme's active site. researchgate.net Structure-activity relationship (SAR) studies have refined the potency of these inhibitors. For example, WIN 62785 emerged as a particularly potent compound with a Kᵢ* of 0.3 nM. researchgate.net Other notable inhibitors from this class, WIN 64733 and WIN 63759, also demonstrated high potency with Kᵢ* values of 14 pM and 13 pM, respectively, and showed oral bioavailability in animal models. nih.gov

Matrix Metalloproteinases (MMPs):

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix in both physiological and pathological processes. nih.govnih.gov Their activity is endogenously regulated by Tissue Inhibitors of Metalloproteinases (TIMPs). nih.govnih.gov While there has been extensive research into synthetic MMP inhibitors, such as Marimastat, there is no specific information in the reviewed literature describing the inhibition of MMPs by this compound or related benzo[d]isothiazole derivatives.

Inhibition of Other Metabolic Enzymes (e.g., 5-Lipoxygenase, Microsomal Prostaglandin (B15479496) E2 Synthase-1, Phosphomannose Isomerase, Acetylcholinesterase)

5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1):

A series of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues have been synthesized and identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov Both enzymes are key players in the inflammatory cascade. The synthesized compounds demonstrated inhibitory activity against both enzymes with IC₅₀ values in the micromolar to sub-micromolar range. nih.gov

Compound5-LOX IC₅₀ (µM)mPGES-1 IC₅₀ (µM)
3g 0.62.1
Series Range 0.15 - 23.60.15 - 23.6
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Phosphomannose Isomerase (PMI):

A significant discovery has been the identification of a novel class of benzoisothiazolones as potent and selective inhibitors of phosphomannose isomerase (PMI). nih.govnih.gov PMI is an enzyme that competes with phosphomannomutase 2 (PMM2) for the substrate mannose-6-phosphate (B13060355). nih.govnih.gov In the genetic disorder Congenital Disorder of Glycosylation Type Ia (CDG-Ia), PMM2 activity is deficient. Inhibiting PMI is a therapeutic strategy to increase the availability of mannose-6-phosphate for the crucial N-glycosylation pathway. nih.gov High-throughput screening followed by chemical optimization led to benzoisothiazolone inhibitors with high potency for PMI and little to no inhibition of PMM2. nih.govnih.gov

FeatureFinding
Target Enzyme Phosphomannose Isomerase (PMI)
Lead Scaffold Benzoisothiazolone
Initial Hit IC₅₀ 6.4 µM
Selectivity Selective for PMI over PMM2
Therapeutic Goal Increase mannose-6-phosphate for glycosylation in CDG-Ia
Data sourced from Probes & Compounds. nih.govnih.gov

Acetylcholinesterase (AChE):

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov While there is no direct evidence of this compound acting as an AChE inhibitor, research into related structures is ongoing. For example, a series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, which contain the isomeric benzothiazole (B30560) ring system, have been described as a new class of selective AChE inhibitors. nih.gov

Receptor Modulation and Ligand-Binding Studies

Based on the available scientific literature, there are no specific receptor modulation or ligand-binding studies reported for this compound. While the related saccharin (B28170) moiety has been identified as a component in some 5HT1a antagonists, this link is indirect. researchgate.net

Agonism/Antagonism of Transient Receptor Potential Cation Channels (e.g., TRPM5)

Derivatives of benzo[d]isothiazole have been identified as potent and selective agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). TRPM5 is a nonselective monovalent cation channel activated by an increase in intracellular calcium and is expressed in the gastrointestinal system, including the stomach, small intestine, and colon. researchgate.net

In a high-throughput screening campaign aimed at discovering selective TRPM5 agonists, a series of benzo[d]isothiazole derivatives were developed. researchgate.net Among these, certain compounds demonstrated nanomolar activity and high selectivity (over 100-fold) against other related cation channels. researchgate.net This selective agonism of TRPM5 channels points to a potential mechanism for modulating gastrointestinal function.

Table 1: Activity of Benzo[d]isothiazole Derivatives as TRPM5 Agonists

Compound Activity Selectivity Reference
Derivative 61 Nanomolar activity >100-fold vs related cation channels researchgate.net
Derivative 64 Nanomolar activity >100-fold vs related cation channels researchgate.net

Interaction with Neurotransmitter Receptors (e.g., 5-Hydroxytryptamine Receptors, GABA Receptors)

The benzo[d]isothiazole scaffold is of significant interest in medicinal chemistry for its potential interactions with central nervous system targets.

5-Hydroxytryptamine (Serotonin) Receptors: While direct studies on this compound's interaction with 5-HT receptors are not extensively reported, derivatives containing the benzo[d]isothiazole moiety have been investigated. For instance, benzo[d]isothiazole Schiff bases have been synthesized and evaluated for a range of biological activities, including their effects on various cell lines which can be indicative of broader pharmacological potential. jchemrev.com The general class of benzothiazoles, a related scaffold, has been explored for activity at serotonin (B10506) receptors, suggesting that fused thiazole-benzene ring systems are relevant structures for CNS receptor modulation. tandfonline.com

GABA Receptors: There is limited specific information available regarding the direct interaction of this compound or its close derivatives with gamma-aminobutyric acid (GABA) receptors. However, the broader family of thiazole-containing compounds has been investigated for GABA receptor modulation. For example, studies on thiazolo-benzodiazepine derivatives have shown anticonvulsant effects that are believed to be mediated through the benzodiazepine (B76468) site on GABA-A receptors. bohrium.comresearchgate.net Furthermore, the PDSP database, a repository for psychoactive drug screening, lists benzo[d]isothiazole hydrochloride among compounds screened against a panel of receptors, including GABA receptors, although specific activity data is not detailed. unc.edu

Other Investigational Biological Activities (e.g., Antithrombotic, Anticonvulsive, Spasmolytic, Cardioprotective, Hypoglycemic)

The therapeutic potential of the benzo[d]isothiazole nucleus extends to a variety of other pharmacological effects.

Antithrombotic, Anticonvulsive, and Spasmolytic Activity: The related benzothiazole scaffold has been widely studied for these properties. Various derivatives have shown significant anticonvulsant, anti-inflammatory, and analgesic activities in preclinical models. jchemrev.comtandfonline.comtandfonline.com Hydrazone derivatives, which can be synthesized from benzo[d]isothiazole precursors, are known to possess a wide spectrum of pharmacological activities, including anticonvulsant and antiplatelet effects. nih.govresearchgate.net

Cardioprotective Activity: Patents have been filed for compounds containing the benzo[d]isothiazole structure with potential cardioprotective effects. One such patent describes benzo[d]isothiazole-3-carboxylic acid derivatives as modulators of the Farnesoid X receptor (FXR), which may offer therapeutic benefits in atherosclerosis and cardioprotection. google.com Another patent for amido compounds with potential use as aldosterone (B195564) receptor antagonists lists benzo[d]isothiazole 1,1-dioxide as a possible structural component and mentions cardioprotective effects as a potential therapeutic application. google.com

Hypoglycemic Activity: The benzo[d]isothiazole scaffold has been identified as a promising core for developing agents to treat type 2 diabetes. bohrium.com Specifically, a benzo[d]isothiazole C-glucoside has been shown to act as an inhibitor of the sodium-glucose co-transporter 2 (SGLT2). researchgate.net SGLT2 inhibitors are a class of drugs that lower blood sugar by causing the kidneys to remove sugar from the body through the urine. Patents also describe imidazoline (B1206853) derivatives containing a benzo[d]isothiazole moiety for the treatment of type II diabetes. google.com

Preclinical In Vivo Efficacy in Animal Models (e.g., Prokinetic Activity, Vaccine Adjuvant Potency)

Prokinetic Activity: The investigation of benzo[d]isothiazole derivatives as TRPM5 agonists has translated into demonstrated in vivo efficacy. researchgate.net Compound 64, a potent and selective TRPM5 agonist from this series, was tested in a mouse motility assay. researchgate.netnanion.de The study found that the compound had a pharmacokinetic profile suitable for local action at the intestinal level with minimal systemic absorption. researchgate.net When administered to mice, it showed a significant increase in prokinetic activity, highlighting its potential for treating disorders related to gastrointestinal motility. researchgate.netnanion.de

Table 2: Preclinical In Vivo Efficacy of a Benzo[d]isothiazole Derivative

Compound Animal Model Assay Outcome Reference
Derivative 64 Mouse Motility Assay Increased prokinetic activity researchgate.netnanion.de

Vaccine Adjuvant Potency: While the benzo[d]isothiazole scaffold itself has been explored for immunomodulatory roles, such as in the development of PD-1/PD-L1 interaction inhibitors, direct evidence for its use as a vaccine adjuvant is limited. documentsdelivered.commdpi.com However, structurally related heterocyclic systems have been investigated for this purpose. For example, research into benzothiadiazoles, which are isomers of benzothiazoles, has identified them as novel vaccine adjuvants that enhance extracellular vesicle release and intracellular calcium influx. nih.gov This suggests that small molecule, sulfur-containing heterocyclic compounds are a promising area for the development of new vaccine adjuvants.

Mechanisms of Action at the Molecular and Cellular Level

Target Identification and Validation Methodologies

There are no published studies that identify or validate the biological targets of 1-(Benzo[d]isothiazol-6-yl)ethanone . Methodologies typically employed for such purposes, including affinity chromatography, activity-based protein profiling, yeast two-hybrid screens, or computational target prediction, have not been reported in the context of this specific compound.

Elucidation of Molecular Interactions with Biological Macromolecules (e.g., Protein Binding, Enzyme Active Site Interactions)

Detailed molecular interaction studies for This compound are currently absent from the scientific record. Consequently, there is no information regarding its binding affinity to any protein, its potential to interact with enzyme active sites, or the specific non-covalent or covalent bonds it might form with biological macromolecules.

Investigation of Intracellular Signaling Pathway Modulation

The effect of This compound on intracellular signaling pathways remains uninvestigated. Research to determine if this compound modulates key cellular cascades, such as MAPK, PI3K/Akt, or NF-κB pathways, has not been published.

Cellular Uptake and Subcellular Localization Studies (in research models)

There is a lack of research on the cellular pharmacokinetics of This compound . Studies to determine how this compound is taken up by cells and where it localizes within subcellular compartments (e.g., nucleus, mitochondria, cytoplasm) in research models have not been documented.

Molecular Determinants of Selectivity and Off-Target Effects (in preclinical models)

Without identified primary targets, the molecular determinants of selectivity for This compound are unknown. Similarly, there is no preclinical data available to characterize any potential off-target effects.

Computational and Theoretical Chemistry in Research and Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjahr.com This method is widely used to understand the interactions between a ligand and its target protein at the molecular level.

In the context of benzisothiazole and benzothiazole (B30560) derivatives, molecular docking has been successfully employed to elucidate their binding modes with various biological targets. For instance, studies on benzothiazole hydrazone analogs have used molecular docking to investigate their potential as antibacterial and antifungal agents. nih.gov These simulations identified key interactions within the active sites of target proteins, with certain compounds exhibiting high glide G-scores, indicating strong binding affinity. nih.gov Similarly, docking studies of 1,2-benzisothiazol-3-one derivatives against caspase-3, an enzyme involved in apoptosis, have predicted the binding modes and interactions responsible for their inhibitory activity. nih.gov One of the most potent compounds in this series, N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide, was found to have a predicted binding mode that correlated well with its high inhibitory activity. nih.gov

For 1-(benzo[d]isothiazol-6-yl)ethanone, molecular docking could be used to screen for potential biological targets by simulating its interaction with a wide array of proteins. The acetyl group at the 6-position of the benzisothiazole ring would be a key feature in these simulations, potentially forming specific hydrogen bonds or other interactions within a binding pocket. The table below summarizes findings from docking studies on related benzothiazole derivatives, which could serve as a model for future investigations of this compound.

Compound ClassTarget ProteinKey Findings from Docking StudiesReference
Benzothiazole-hydrazonesBacterial and Fungal ProteinsCompounds with electron-donating groups showed increased antibacterial activity, while those with electron-withdrawing groups had better antifungal activity. Specific compounds showed high glide G-scores. nih.gov
1,2-Benzisothiazol-3-one derivativesCaspase-3Predicted binding modes and interactions within the caspase-3 active site, correlating with inhibitory activity. nih.gov
Benzothiazole analogsUreaseConfirmation of binding interactions of active analogs with the urease enzyme. nih.gov
Benzothiazole derivativesKlebsiella aerogenes and Staphylococcus aureus proteins (2KAU and 7EL1)Identified compounds with high affinity towards the target bacterial proteins. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the dynamics of ligand-protein binding. wjahr.com These simulations can validate docking results and offer deeper insights into the stability of ligand-protein complexes.

MD simulations have been applied to various heterocyclic compounds, including derivatives of the benzimidazole (B57391) scaffold, which is structurally related to benzisothiazole. These studies have confirmed the stability of ligand-protein complexes predicted by molecular docking. nih.gov For example, MD simulations of benzimidazole derivatives designed as α-amylase inhibitors validated the stability of the ligand within the enzyme's active site. nih.gov In another study, MD simulations of thiazole (B1198619) derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa demonstrated the stability of the ligand-protein interaction over a 50 ns simulation. nih.gov

For this compound, MD simulations could be used to study its conformational flexibility and the stability of its potential complexes with biological targets. These simulations would reveal how the molecule adapts its shape within a binding site and how water molecules and ions influence the binding process. This information is crucial for the rational design of more potent and selective analogs. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com These methods can predict various properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. mdpi.comresearchgate.net

DFT studies on benzothiazole derivatives have been conducted to analyze their optimized geometry, geometrical parameters, and vibrational spectra. mdpi.com These calculations have also been used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is an indicator of chemical reactivity. mdpi.comresearchgate.net For a series of benzothiazole derivatives, it was found that the substituent on the ring significantly affected the HOMO-LUMO energy gap. mdpi.com Such calculations have also been successfully used to predict the 1H and 13C NMR chemical shifts of benzothiazole derivatives, showing good agreement with experimental values. mdpi.comresearchgate.net

For this compound, quantum chemical calculations could provide valuable information about its electronic properties and reactivity. The distribution of electron density, the locations of electrophilic and nucleophilic sites, and the energies of its frontier molecular orbitals could all be determined. This data would be instrumental in predicting its reactivity in chemical reactions and its potential to interact with biological molecules.

Computational MethodApplication to Benzothiazole DerivativesPredicted PropertiesReference
Density Functional Theory (DFT)Study of five benzothiazole derivativesOptimized geometry, vibrational spectra, HOMO-LUMO energies, polarizability, hyperpolarizability, MESP, density of states, 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net
Scaled Quantum Mechanical (SQM) Force FieldAnalysis of 2-(methylthio) benzimidazoleVibrational frequencies and interpretation of FT-IR and FT-Raman spectra. nih.gov

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those with a high probability of having a desired biological activity. techniques-ingenieur.fr This approach can be ligand-based or structure-based and is a cost-effective way to prioritize compounds for experimental testing. techniques-ingenieur.fr

Virtual screening has been used to identify novel inhibitors from libraries of compounds containing scaffolds similar to benzisothiazole. For example, a study on benzoxazole–thiazolidinone hybrids used an in silico approach to screen for potential inhibitors of SARS-CoV-2 proteases. nih.gov This involved docking a library of 81 hybrids to identify compounds that interacted favorably with the catalytic residues of the target proteases. nih.gov Similarly, pharmacophore-based screening of a large library of benzimidazole-1,2,3-triazole hybrids was used to identify potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov

A virtual library of novel analogs of this compound could be designed by systematically modifying its structure. For instance, different substituents could be introduced on the benzene (B151609) ring or the acetyl group could be replaced with other functional groups. This virtual library could then be screened in silico against various biological targets to identify derivatives with potentially enhanced activity or improved properties.

Predictive Modeling of Biological Activity (e.g., ADME prediction in research contexts)

Predictive modeling of absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of modern drug discovery research. In silico ADME prediction allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources.

In silico ADME predictions have been performed for various benzothiazole derivatives. nih.govnih.gov In one study, a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives was evaluated for its drug-likeness properties based on Lipinski's rule of five and Veber's rule. nih.govnih.gov The in silico percentage of absorption was also calculated, with most compounds showing good predicted absorption. nih.govnih.govresearchgate.net These predictions help in selecting promising lead compounds for further development. nih.govnih.gov

For this compound, in silico ADME prediction tools could be used to estimate its drug-likeness, bioavailability, and potential metabolic fate. Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes could be calculated. This would provide a preliminary assessment of its potential as a drug candidate and guide the design of analogs with more favorable ADME profiles.

ADME ParameterIn Silico Prediction for 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivativesReference
Lipinski's Rule of FiveAll compounds complied with the rule. nih.govnih.gov
Veber's RuleAll compounds followed the rule, indicating good bioavailability. nih.govnih.gov
In Silico Percentage AbsorptionRanged from 61.71% to 86.77%. nih.govnih.govresearchgate.net

Analytical and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to map out the connectivity and chemical environment of each atom. In a comprehensive study on various benzo[d]isothiazole derivatives, researchers utilized a full suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to achieve complete and unambiguous spectral assignments. nih.gov This same approach would be applied to 1-(Benzo[d]isothiazol-6-yl)ethanone to confirm the positions of the acetyl group and the protons on the bicyclic ring system. Mechanistic studies on related benzothiazole (B30560) sulfones also use ¹H and ¹⁹F NMR experiments to observe chemical shift changes, providing evidence for the formation of electron-donor-acceptor (EDA) complexes in chemical reactions. acs.org

Table 1: Representative NMR Techniques for Structural Elucidation of Benzo[d]isothiazole Derivatives

TechniquePurposeInformation Gained
¹H NMR Identifies the chemical environment of hydrogen atoms.Number of unique protons, their chemical shifts (δ), splitting patterns (multiplicity), and integration (ratio).
¹³C NMR Identifies the chemical environment of carbon atoms.Number of unique carbons and their chemical shifts (δ), indicating types of carbon (aliphatic, aromatic, carbonyl).
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Establishes ¹H-¹H connectivity, helping to piece together molecular fragments.
HSQC Correlates protons directly to the carbons they are attached to.Provides direct ¹H-¹³C one-bond correlations, linking proton and carbon skeletons.
HMBC Correlates protons to carbons over longer ranges (typically 2-3 bonds).Reveals long-range ¹H-¹³C connectivity, crucial for linking fragments and identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide structural clues. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. nih.gov For this compound (C₉H₇NOS), HRMS would be used to confirm its molecular formula by matching the experimental mass to the theoretical mass. In studies of related ketone-containing heterocycles, electrospray ionization (ESI) is a common technique that generates a protonated molecule [M+H]⁺, whose mass is then measured. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the most prominent signal would be from the carbonyl (C=O) group of the ketone, which typically exhibits a strong absorption band in the region of 1680–1700 cm⁻¹. mdpi.com Additional characteristic peaks would correspond to C=C and C=N stretching within the aromatic benzisothiazole ring system.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for separating compounds from reaction mixtures, assessing their purity, and quantifying their concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary workhorse for purification and purity analysis in synthetic chemistry research. In a study involving the oxidation of benzothiazinones, the resulting benzisothiazolinone products were purified using preparative HPLC. nih.gov The method employed a reversed-phase column with a water/acetonitrile (B52724) gradient, a common setup for separating moderately polar organic compounds. nih.gov The purity of the collected fractions is then typically assessed using analytical HPLC with a UV detector, where the compound of interest should appear as a single, sharp peak. A standard method for analyzing the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), uses a reversed-phase column with a water and acetonitrile mobile phase and UV detection at 275 nm. sielc.com

Table 2: Example HPLC Conditions for Purification of Benzo[d]isothiazole Derivatives

ParameterConditionPurpose
Column Reversed-Phase (e.g., C18)Stationary phase for separating compounds based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile (MeCN) and WaterThe changing solvent composition elutes compounds with different polarities over time. nih.gov
Modifier 0.05% Trifluoroacetic Acid (TFA)Improves peak shape and resolution by controlling the ionization state of the analytes. nih.gov
Detection UV Absorbance (e.g., 275 nm)Monitors the column eluent for compounds that absorb UV light, allowing for detection and quantification. sielc.com
Flow Rate ~0.5 - 1.0 mL/min (Analytical)Controls the speed of the separation process. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is ideal for identifying and quantifying trace amounts of compounds in complex matrices. In the analysis of related environmental contaminants, including the benzisothiazolinone scaffold, LC coupled to a detector like a Diode Array Detector (DAD) or a mass spectrometer is used to establish key analytical figures of merit, such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). rsc.org This validation ensures the method is sensitive and reliable for quantitative measurements.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

In a landmark study, X-ray crystallography was used to unambiguously resolve a structural question involving a related compound. nih.gov The analysis of the product from an oxidation reaction revealed the structure to be 7-nitro-2-(piperidine-1-carbonyl)-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1-oxide, a ring-contracted benzisothiazolinone, rather than the expected constitutional isomer. nih.gov This was only possible through the detailed 3D structure provided by crystallography. To perform this analysis, single crystals of the compound were grown, often by slow evaporation of a solvent, and then irradiated with X-rays. nih.gov The resulting diffraction pattern is mathematically decoded to generate a model of the atomic positions. Similar analyses on related heterocyclic systems have provided deep insights into molecular planarity, crystal packing, and crucial intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.netmdpi.com

Table 3: Example Data Obtained from X-ray Crystallographic Analysis of a Heterocyclic Compound

ParameterDescriptionSignificance
Crystal System Triclinic, Monoclinic, etc.Describes the basic geometry of the unit cell. mdpi.com
Space Group e.g., P-1, P2₁Defines the symmetry elements within the unit cell. mdpi.com
Unit Cell Dimensions a, b, c (lengths); α, β, γ (angles)Defines the size and shape of the repeating unit in the crystal. mdpi.com
Bond Lengths (Å) The distance between the nuclei of two bonded atoms.Confirms connectivity and provides insight into bond order (single, double, triple).
Bond Angles (°) ** The angle formed between three connected atoms.Defines the local geometry and steric environment around an atom.
Torsion Angles (°) **The angle between planes defined by two sets of three atoms.Describes the conformation around a rotatable bond and the planarity of ring systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical)

The benzo[d]isothiazole nucleus is a cornerstone in the development of compounds with a wide array of biological activities. jchemrev.com Preclinical studies have consistently demonstrated the potential of its derivatives across various disease models, suggesting a rich landscape for future therapeutic applications. jchemrev.comresearchgate.net The exploration of these compounds against novel biological targets is a key area of ongoing research.

Derivatives of benzo[d]isothiazole have shown significant promise in several therapeutic areas:

Anticancer Activity : Certain benzo[d]isothiazole derivatives have exhibited potent antiproliferative effects against various cancer cell lines, including skin melanoma, breast adenocarcinoma, and leukemia. jchemrev.comjchemrev.comnih.gov Future research will likely focus on elucidating the specific molecular targets and pathways responsible for these cytotoxic effects, potentially uncovering new oncological targets. For instance, some derivatives have been investigated for their ability to inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy. nih.gov

Anti-inflammatory and Analgesic Properties : The anti-inflammatory potential of this class of compounds is an active area of investigation. jchemrev.com Research is moving towards identifying specific enzymes or receptors in the inflammatory cascade that are modulated by benzo[d]isothiazole analogues.

Antimicrobial and Antiviral Effects : The need for new antimicrobial and antiviral agents is a global health priority. Benzo[d]isothiazole-based compounds have been synthesized and evaluated for their activity against various pathogens, including HIV-1, bacteria, and fungi. jchemrev.comjchemrev.comnih.gov The development of derivatives with enhanced potency and a broader spectrum of activity is a logical next step.

Neurological Disorders : The therapeutic potential of benzo[d]isothiazole derivatives extends to neurodegenerative diseases. pcbiochemres.com For example, YM928, a 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) receptor antagonist containing a related thiazinone core, has been studied for the treatment of various neurodegenerative conditions. nih.gov This suggests that benzo[d]isothiazoles could be designed to target specific receptors in the central nervous system.

Gastrointestinal Motility : A notable discovery from high-throughput screening identified benzo[d]isothiazole derivatives as potent and selective agonists of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). researchgate.netfigshare.com This has opened a new therapeutic avenue for these compounds as potential prokinetic agents for gastrointestinal disorders. researchgate.net

Table 1: Selected Preclinical Biological Activities of Benzo[d]isothiazole Derivatives

Therapeutic AreaSpecific Target/ActivityCell Lines/ModelReference
OncologyAntiproliferative actionSkin melanoma, breast adenocarcinoma, leukemia cells jchemrev.comjchemrev.comnih.gov
OncologyPD-1/PD-L1 interaction inhibitionJurkat T cells nih.gov
VirologyAnti-HIV activityHuman CD4+ lymphocytes (MT-4) jchemrev.comnih.gov
GastroenterologyTRPM5 agonism (prokinetic activity)Mouse motility assay researchgate.netfigshare.com
Infectious DiseasesAntimalarial activityPlasmodium spp. researchgate.net
Infectious DiseasesAntitubercular activityMycobacterium tuberculosis nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of the benzo[d]isothiazole core and its derivatives has been a subject of extensive research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods. arkat-usa.org Recent advancements have moved beyond traditional synthetic routes to embrace greener and more innovative approaches.

Key developments in synthetic methodologies include:

Green Chemistry Approaches : There is a significant trend towards the adoption of sustainable practices in the synthesis of benzo[d]isothiazoles. This includes the development of electrochemical and photochemical methods, which often proceed under milder conditions and reduce the generation of hazardous byproducts. arkat-usa.org

Catalysis : The use of metal catalysts, particularly those that are recyclable, is a major focus. For instance, nano-nickel ferrite (B1171679) catalysts have been employed in cascade reactions for the synthesis of benzo[d]isothiazol-3(2H)-ones. nih.gov Copper(I)-catalyzed cascade reactions have also proven effective. nih.gov These catalytic systems enhance reaction efficiency and promote sustainability.

Novel Starting Materials and Pathways : Researchers are exploring diverse starting materials to construct the benzo[d]isothiazole scaffold. arkat-usa.org Strategies include the cyclization of pre-functionalized phenyl rings containing nitrogen and sulfur, as well as one-pot syntheses from ortho-haloarylamidines and elemental sulfur. arkat-usa.org These novel pathways expand the chemical space accessible to medicinal chemists.

Table 2: Overview of Modern Synthetic Strategies for Benzo[d]isothiazoles

Synthetic StrategyKey FeaturesStarting MaterialsReference
Electrochemical SynthesisConstant-current electrolysis, undivided cell, produces H₂ as byproduct2-Mercaptobenzamides nih.gov
Photochemical MethodsUtilizes light to drive reactions, often milder conditionsVaries arkat-usa.org
Recyclable Nano-CatalysisUse of recyclable nano-nickel ferrite catalyst in a cascade reaction2-Halobenzamides and S₈ nih.gov
Copper-Catalyzed CascadeEfficient one-pot synthesis2-Halobenzamides and isothiocyanates nih.gov
Metal-Free SynthesisHigh-temperature oxidative N-S/C-S bond formationortho-Haloarylamidines and elemental sulfur arkat-usa.org

Rational Design of Next-Generation Benzo[d]isothiazole Analogues with Enhanced Specificity

The future of drug development with benzo[d]isothiazoles lies in the rational design of analogues that exhibit high potency and selectivity for their intended biological targets, thereby minimizing off-target effects. This approach relies on a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the compound and its target. nih.gov

Strategies for rational design include:

Structure-Based Drug Design : Utilizing techniques like X-ray crystallography and molecular docking, researchers can visualize how a benzo[d]isothiazole derivative binds to its target protein. This information is crucial for designing modifications that enhance binding affinity and specificity. For example, molecular docking and dynamics simulations have been used to understand the binding mode of a benzo[d]isothiazole derivative (D7) to the PD-L1 protein, revealing key hydrophobic and hydrogen bond interactions. nih.gov

"Ring Fusion" Strategy : This innovative approach involves fusing the benzo[d]isothiazole core with other cyclic structures to create novel chemical entities with improved pharmacological profiles. This strategy was successfully employed to develop potent PD-1/PD-L1 inhibitors starting from a known scaffold. nih.gov

Multisubstrate Analogue Inhibitors : This concept involves designing molecules that mimic multiple substrates of an enzyme, leading to highly potent and specific inhibition. nih.gov This principle can be applied to the design of benzo[d]isothiazole-based enzyme inhibitors.

Integration with High-Throughput Screening and Chemical Biology Tools for Discovery

The discovery of novel bioactive benzo[d]isothiazoles is increasingly driven by the integration of high-throughput screening (HTS) and advanced chemical biology tools. nih.gov HTS allows for the rapid testing of large libraries of compounds, significantly accelerating the identification of promising "hits." nih.gov

High-Throughput Screening (HTS) : HTS was instrumental in identifying benzo[d]isothiazole derivatives as agonists of the TRPM5 ion channel. researchgate.netfigshare.com This demonstrates the power of HTS to uncover unexpected biological activities for known chemical scaffolds. Future HTS campaigns will likely screen benzo[d]isothiazole libraries against a wider range of biological targets, including enzymes, receptors, and ion channels. nih.gov

Chemical Probes : Once a bioactive compound is identified, it can be developed into a chemical probe. These probes are valuable tools for studying biological processes and validating new drug targets. Benzo[d]isothiazole-based probes could be designed to investigate the function of their target proteins in complex cellular environments.

Toxicological Screening : HTS methods are also being adapted for early-stage toxicological screening. nih.gov By quickly assessing the cytotoxicity of new benzo[d]isothiazole derivatives against various cell lines, researchers can prioritize compounds with more favorable safety profiles for further development.

Addressing Research Gaps and Challenges in the Field of Benzo[d]isothiazole Research

Despite the significant progress in the field of benzo[d]isothiazole research, several gaps and challenges remain to be addressed to fully realize the therapeutic potential of this chemical class.

Expanding the Scope of Biological Targets : While research has focused on areas like cancer and infectious diseases, a vast number of potential biological targets remain unexplored for their interaction with benzo[d]isothiazole derivatives. A systematic approach to screen these compounds against a broader array of targets is needed.

Overcoming Drug Resistance : In therapeutic areas like oncology and infectious diseases, the development of drug resistance is a major obstacle. Future research should focus on designing benzo[d]isothiazole analogues that can overcome existing resistance mechanisms or have novel mechanisms of action.

Improving Pharmacokinetic Properties : The clinical success of any drug candidate depends on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). A significant challenge is to optimize the "drug-like" properties of benzo[d]isothiazole derivatives to ensure they reach their target in the body at therapeutic concentrations.

Need for Comprehensive Reviews : While research is advancing rapidly, there is a scarcity of comprehensive reviews that systematically cover all aspects of benzo[d]isothiazole chemistry and biology, from synthesis to therapeutic application. arkat-usa.org More such reviews are needed to consolidate knowledge and guide future research.

Enhancing Synthetic Efficiency : Although new synthetic methods are being developed, there is a continuing need for more efficient, scalable, and sustainable synthetic routes to produce a diverse range of benzo[d]isothiazole analogues for biological screening and development. nih.gov

Q & A

Basic: What are the optimized synthetic routes for 1-(Benzo[d]isothiazol-6-yl)ethanone, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves multi-step procedures, including isothiazole ring formation and subsequent functionalization. A common approach for analogous compounds (e.g., the 5-yl isomer) involves reacting 2-mercaptobenzamide derivatives with oxidizing agents under controlled pH (6–8) and temperature (60–80°C) to form the benzo[d]isothiazole core . For the 6-yl derivative, the starting material’s substitution pattern must be adjusted to target the desired regioisomer. Key factors influencing yield include:

  • Oxidizing agent selection : Chloramine-T or H₂O₂ are often used to cyclize thioamide intermediates.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Post-synthetic modifications : Acetylation via Friedel-Crafts acylation may introduce the ethanone group.
    Methodological recommendation : Validate regioselectivity using HPLC or NMR to confirm the 6-yl position .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical for structural confirmation:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 190–210 ppm for C=O). Adjacent heteroatoms (S, N) deshield protons on the isothiazole ring .
  • FT-IR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and isothiazole ring vibrations (C-S/C-N stretches at 600–800 cm⁻¹) .
  • LC-MS : Monitor purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 178 for C₉H₇NOS).
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced: How can computational methods like QSAR predict the bioactivity of this compound derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, H-bond acceptors) with biological endpoints. For isothiazole derivatives:

Descriptor selection : Prioritize electronic parameters (e.g., Hammett σ constants) due to the electron-withdrawing isothiazole ring.

Training data : Use experimentally determined IC₅₀ values for antiproliferative or enzyme-inhibition assays (e.g., benzothiazole derivatives in ).

Validation : Apply leave-one-out cross-validation to avoid overfitting.
Example : A QSAR model for benzothiazole analogs showed that substituents at the 6-position enhance binding to kinase targets via hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported reaction outcomes for synthesizing benzo[d]isothiazolyl ethanones?

Answer:
Contradictory data (e.g., variable yields or regioselectivity) often arise from differences in:

  • Substrate activation : Pre-functionalization of the benzamide precursor (e.g., nitro vs. methoxy groups) alters cyclization efficiency .
  • Catalytic systems : Transition metals (e.g., CuI) may promote side reactions in oxidative cyclization.
    Resolution strategy :

Design of Experiments (DoE) : Systematically vary temperature, pH, and solvent to identify optimal conditions.

Mechanistic studies : Use DFT calculations to model transition states and predict regiochemical outcomes .

Comparative analytics : Cross-reference NMR data with structurally validated analogs (e.g., 5-yl vs. 6-yl isomers) .

Advanced: What are the hypothesized biological targets for this compound, and how can binding assays be designed?

Answer:
Based on structural analogs, potential targets include:

  • Kinases : The isothiazole ring mimics ATP’s adenine moiety, enabling competitive inhibition.
  • Microtubule proteins : Benzothiazole derivatives disrupt tubulin polymerization .
    Assay design :

In vitro kinase assays : Use fluorescence polarization to measure ATP-binding inhibition.

Cellular cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays.

Molecular docking : Validate binding poses in silico using PDB structures (e.g., EGFR kinase, PDB: 1M17) .

Basic: What are the common chemical reactions and stability considerations for this compound?

Answer:
Reactivity is governed by the ketone and isothiazole moieties:

  • Nucleophilic additions : React with Grignard reagents (e.g., RMgX) to form secondary alcohols.
  • Condensations : Form Schiff bases with primary amines (e.g., NH₂R) under acidic conditions.
  • Oxidation/Reduction : The ketone is stable to mild oxidants but reducible to CH₂ via NaBH₄/CeCl₃.
    Stability considerations :
  • Light sensitivity : Store in amber vials to prevent photodegradation of the isothiazole ring.
  • pH sensitivity : Avoid strong bases (>pH 10) to prevent ring-opening reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.